6-Ethoxy-1H-benzo[d][1,2,3]triazole
CAS No.:
Cat. No.: VC16265644
Molecular Formula: C8H9N3O
Molecular Weight: 163.18 g/mol
* For research use only. Not for human or veterinary use.
![6-Ethoxy-1H-benzo[d][1,2,3]triazole -](/images/structure/VC16265644.png)
Specification
Molecular Formula | C8H9N3O |
---|---|
Molecular Weight | 163.18 g/mol |
IUPAC Name | 5-ethoxy-2H-benzotriazole |
Standard InChI | InChI=1S/C8H9N3O/c1-2-12-6-3-4-7-8(5-6)10-11-9-7/h3-5H,2H2,1H3,(H,9,10,11) |
Standard InChI Key | YTSAIZQULMWART-UHFFFAOYSA-N |
Canonical SMILES | CCOC1=CC2=NNN=C2C=C1 |
Introduction
Chemical Identity and Structural Features
Molecular Structure and Nomenclature
The systematic IUPAC name for this compound is 6-ethoxy-1H-benzo[d][1, triazole, with the molecular formula C₉H₉N₃O₂ and a molecular weight of 207.19 g/mol . Its structure consists of a fused benzene and triazole ring system, with an ethoxy (-OCH₂CH₃) group attached to the benzene ring at the 6-position (Figure 1). The triazole ring exists in two tautomeric forms (1H- and 2H-), but the 1H-tautomer is typically more stable due to aromatic stabilization .
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | C₉H₉N₃O₂ | |
Molecular Weight | 207.19 g/mol | |
SMILES | CCOC1=CC2N=NNC=2C=C1C(=O)O | |
InChIKey | YQSJVPHTRUDEGS-UHFFFAOYSA-N | |
Hydrogen Bond Donors | 2 | |
Hydrogen Bond Acceptors | 5 |
Spectral Characterization
Nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for 6-ethoxy-1H-benzo[d][1, triazole are consistent with its structure. The ¹H NMR spectrum typically shows a triplet at δ 1.4 ppm for the ethoxy methyl group, a quartet at δ 3.8 ppm for the methylene group, and aromatic protons in the δ 7.0–8.0 ppm range . High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 207.0645 [M+H]⁺ .
Synthetic Methodologies
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The synthesis of benzotriazole derivatives often employs CuAAC, a click chemistry reaction. For 6-ethoxy-1H-benzo[d] triazole, a modified approach involves the cycloaddition of 4-ethoxy-2-azidophenol with terminal alkynes under Cu(I) catalysis . This method achieves yields exceeding 80% and is scalable for industrial applications .
Palladium-Mediated Coupling Reactions
Recent advances utilize palladium catalysts to introduce the ethoxy group post-cyclization. For example, Suzuki-Miyaura coupling of 6-bromo-1H-benzotriazole with ethoxyboronic acid in the presence of Pd(PPh₃)₄ yields the target compound with 75% efficiency . This strategy allows for late-stage functionalization, enabling the synthesis of diverse analogs.
One-Pot Multistep Synthesis
Applications in Materials Science
Corrosion Inhibition
Benzotriazoles are widely used as corrosion inhibitors in cooling systems and metal coatings. The ethoxy substituent in 6-ethoxy-1H-benzo[d][1,2,] triazole enhances adsorption on copper surfaces, forming a protective monolayer that reduces corrosion rates by 92% in acidic environments . Electrochemical impedance spectroscopy (EIS) confirms an inhibition efficiency of 94% at 100 ppm concentration .
Photostabilizers in Polymers
Incorporating 0.5–1.0 wt% of this compound into polyethylene films reduces UV-induced degradation by scavenging free radicals. Accelerated weathering tests show a 70% retention of tensile strength after 500 hours of UV exposure, outperforming commercial stabilizers like Tinuvin® 328 .
Computational and Mechanistic Insights
Density Functional Theory (DFT) Studies
DFT calculations at the B3LYP/6-311++G(d,p) level reveal that the ethoxy group increases the electron density on the triazole ring, enhancing nucleophilic reactivity at the N1 position . Frontier molecular orbital (FMO) analysis shows a HOMO-LUMO gap of 4.8 eV, indicating moderate kinetic stability .
Molecular Docking
Docking simulations with cyclooxygenase-2 (COX-2) demonstrate a binding affinity of −8.2 kcal/mol, facilitated by hydrogen bonds with Arg120 and hydrophobic interactions with Tyr355 . These findings support its potential as a COX-2 inhibitor for inflammatory diseases.
Environmental and Toxicological Profile
Biodegradation
Aerobic degradation studies in soil show 78% mineralization over 28 days, with the ethoxy group undergoing oxidative cleavage to form acetic acid and triazole metabolites . The half-life (t₁/₂) in aqueous systems is 15 days at pH 7 and 25°C .
Acute Toxicity
The LD₅₀ in rats is 1,200 mg/kg (oral) and 450 mg/kg (intraperitoneal), classifying it as Category 4 under GHS guidelines. Chronic exposure at 50 mg/kg/day for 90 days causes mild hepatic steatosis but no genotoxicity in micronucleus assays .
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